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DL-Canavanine

iNOS selectivity endotoxic shock sepsis models

DL-Canavanine is a racemic mixture of the non-proteinogenic amino acid canavanine, a guanidinooxy structural analogue of L-arginine in which the γ-methylene group of arginine is replaced by an oxa group. The L-enantiomer is the biologically active form responsible for competing with L-arginine at multiple enzyme active sites, including aminoacyl-tRNA synthetases, nitric oxide synthases (NOS), arginase, and arginine kinase.

Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
CAS No. 13269-28-8
Cat. No. B11929358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Canavanine
CAS13269-28-8
Molecular FormulaC5H12N4O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CON=C(N)N)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)
InChIKeyFSBIGDSBMBYOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Insoluble in alcohol, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





DL-Canavanine (CAS 13269-28-8): A Racemic Arginine Antimetabolite with Differential iNOS Selectivity and Antiproliferative Activity


DL-Canavanine is a racemic mixture of the non-proteinogenic amino acid canavanine, a guanidinooxy structural analogue of L-arginine in which the γ-methylene group of arginine is replaced by an oxa group [1]. The L-enantiomer is the biologically active form responsible for competing with L-arginine at multiple enzyme active sites, including aminoacyl-tRNA synthetases, nitric oxide synthases (NOS), arginase, and arginine kinase [2]. DL-Canavanine is distinguished from proteinogenic L-arginine and from other arginine antimetabolites (e.g., L-NAME, L-NMMA, ADMA) by its capacity to serve as both a selective inducible NOS (iNOS) inhibitor and a substrate for arginyl-tRNA synthetase-mediated incorporation into nascent proteins, producing aberrant, dysfunctional polypeptides [3].

1
iNOS-selective pathway studies — Inhibits inducible NOS without blocking eNOS, suitable for endotoxic shock and inflammation models. L-enantiomer active; racemic form provides cost-effective bulk.
2
Arginine antimetabolite workflows — Competes at aminoacyl-tRNA synthetases, producing aberrant proteins for proteotoxic stress and UPR research. Distinct from purely NOS-inhibiting analogs.
3
Chemosensitization synergy research — Reported to potentiate DNA-damaging agents in arginine-deprived tumor cell models; fits combination protocol studies. Mechanism linked to dual protein misincorporation and iNOS inhibition.

DL-Canavanine (CAS 13269-28-8): Why Generic Arginine Analog Substitution Fails for iNOS Selectivity, Protein Incorporation, and Chemosensitization


Arginine analogs are not functionally interchangeable. L-NAME (Nω-nitro-L-arginine methyl ester) is a non-selective NOS inhibitor that compromises both endothelial (eNOS) and inducible (iNOS) isoforms, causing detrimental vasoconstriction and organ injury in endotoxic shock models [1]. L-NMMA (NG-monomethyl-L-arginine), though structurally similar, inhibits all NOS isoforms and fails to correct tissue bioenergetic deficits [2]. Canaline, the arginase-mediated hydrolysis product of canavanine, exerts toxicity via irreversible inhibition of pyridoxal phosphate-dependent enzymes, a mechanism orthogonal to canavanine's antimetabolite action [3]. ADMA (asymmetric dimethylarginine) is an endogenous competitive NOS inhibitor but is not incorporated into proteins and lacks the chemosensitization synergy documented for canavanine. Generic substitution risks losing the dual mechanism—selective iNOS inhibition combined with aberrant protein synthesis—that underpins canavanine's differential experimental utility.

Attribute
DL-Canavanine
Common Alternatives
NOS isoform selectivity
Selective iNOS inhibition; eNOS largely spared
L-NAME / L-NMMA: non-selective, block eNOS → vasoconstriction and organ injury in models
Protein incorporation
Substrate for arginyl-tRNA synthetase; aberrant canavanyl proteins formed
ADMA, L-NAME, L-NMMA: not incorporated — lack proteotoxic stress dual mechanism
Chemosensitization evidence
Reported strong synergy with doxorubicin/cisplatin in arginine-deprived cells
Other arginine analogs: no equivalent synergy data; mechanism may not transfer
Metabolite toxicity path
Canaline via arginase; irreversible PLP-enzyme inhibition — distinct from parent
L-NAME hydrolyzes to L-NA; ADMA metabolized by DDAH — different off-target profiles

DL-Canavanine (CAS 13269-28-8) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Selective iNOS Inhibition vs. L-NAME and L-NMMA: Survival and Organ Injury in Murine Endotoxic Shock

In a murine endotoxemia model (LPS 70 mg/kg i.p.), L-canavanine (selective iNOS inhibitor, 50–300 mg/kg) was compared head-to-head with L-NAME (non-selective NOS inhibitor, 10–60 mg/kg). Both inhibitors reduced plasma nitrate, but L-NAME enhanced liver damage and tended to accelerate death, whereas L-canavanine significantly reduced mortality and produced no deleterious organ damage [1]. In a separate comparative study in endotoxemic rats, L-canavanine (100 mg/kg/h) was compared with L-NMMA (10 mg/kg/h) and saline. L-NMMA attenuated the endotoxin-induced decrease in femoral oxygen delivery and lactate increase, while L-canavanine completely corrected both parameters (P<0.05). L-canavanine corrected intracellular pH and phosphocreatine/inorganic phosphate ratio; L-NMMA only attenuated the decline [2].

iNOS selectivity vs L-NAME/L-NMMA
Head-to-head
L-canavanine reduced mortality (P<0.05), corrected O₂ delivery, lactate, intracellular pH, and PCr/Pi ratio; L-NAME enhanced liver damage, L-NMMA only partially attenuated parameters.
Supports iNOS-selective inhibitor selection in endotoxic shock models.
Murine LPS 70 mg/kg i.p.; rat LPS 15 mg/kg i.v. models; 31P MRS monitoring.
iNOS selectivity endotoxic shock sepsis models nitric oxide synthase inhibition

Antiproliferative IC50 in MIA PaCa-2 Pancreatic Cancer Cells: Effect of Extracellular Arginine Concentration

In MIA PaCa-2 human pancreatic adenocarcinoma cells, L-canavanine (CAV) exhibited a 50% inhibitory concentration (IC50) of approximately 2 mM when cultured in Dulbecco's modified Eagle's medium containing 0.4 mM arginine. When the extracellular arginine concentration was reduced to 0.4 μM (a 1,000-fold decrease), the IC50 for CAV fell to 10 μM—a 200-fold increase in potency [1]. This dramatic arginine-dependent shift in antiproliferative activity is not observed with inhibitors that lack the dual tRNA synthetase substrate/competitive antagonist mechanism.

Antiproliferative IC50 shift
Reported
IC50 decreased from ~2 mM to ~10 μM when extracellular arginine was reduced from 0.4 mM to 0.4 μM — a 200-fold potency increase.
Highlights arginine-dependent potency; relevant for deprivation combination protocols.
MIA PaCa-2 pancreatic cancer cells; DMEM; 6–48 h exposure.
pancreatic cancer arginine antimetabolite IC50 amino acid deprivation

Arginase Enzyme Kinetics: Km of L-Canavanine vs. L-Arginine in Jack Bean and Soybean

Purified mitochondrial arginase from jack bean (Canavalia ensiformis, a canavanine-storing plant) exhibited a Km of 7–8 mM for arginine and 38 mM for canavanine—a ~5-fold lower affinity for the analog. In soybean (Glycine max, a canavanine-free plant), the affinity for canavanine was so poor that product formation remained linear even at 890 mM canavanine, precluding Km determination [1]. These data demonstrate that canavanine is a substrate for arginase but with substantially reduced affinity relative to arginine, and this affinity varies dramatically across species, informing both toxicological and metabolic engineering studies.

Arginase Km comparison
Head-to-head
Jack bean arginase: Km 38 mM (canavanine) vs 7–8 mM (arginine). Soybean arginase: no saturation at 890 mM canavanine.
Informs substrate concentration selection for canaline generation studies.
Affinity-purified mitochondrial arginase; pH 9.5, Mn²⁺, 37°C.
arginase kinetics Km comparison substrate affinity canavanine metabolism

Chemosensitization Synergy: L-Canavanine Potentiates Doxorubicin and Cisplatin Cytotoxicity

In HeLa cervical carcinoma cells, the combination of L-canavanine at its IC10 concentration with doxorubicin (DOX) reduced the DOX IC50 from 4.07 ± 0.26 μM (alone) to 0.11 ± 0.03 μM—a 37-fold reduction with a Combination Index (CI) of 0.11, indicating very strong synergism [1]. With cisplatin (CIS), co-administration of L-CAV at IC10 reduced the CIS IC50 from 54.07 ± 12.25 μM (alone) to 0.30 ± 0.09 μM—a 180-fold reduction (CI = 0.09, very strong synergism). This chemosensitization magnitude exceeds that typically reported for other arginine analogs and is mechanistically linked to canavanine's incorporation into proteins and arginine competition rather than simple NOS inhibition.

Chemosensitization synergy
Head-to-head
Doxorubicin IC50 reduced 37-fold (CI 0.11); cisplatin IC50 reduced 180-fold (CI 0.09) when combined with L-canavanine at IC10 in HeLa cells.
Reported synergy index supports combination protocol evaluation in arginine-deprived tumor models.
Chou-Talalay method; 72 h exposure; very strong synergism defined as CI <0.1–0.3.
chemosensitization synergy doxorubicin cisplatin combination index

Differential Protein Incorporation: Canavanine vs. Arginine in de Novo Synthesized Proteins

Using L-[guanidinooxy-¹⁴C]canavanine and L-[guanidino-¹⁴C]arginine at substrate saturation in six organisms, the canavanine-to-arginine incorporation ratio in de novo synthesized proteins was determined. Organisms sensitive to canavanine (e.g., Manduca sexta, Glycine max) readily incorporated canavanine into newly synthesized proteins, whereas canavanine-resistant/adapted organisms (e.g., Caryedes brasiliensis, Canavalia ensiformis) excluded canavanine from protein incorporation [1]. A quantitative proteomics study in human glioblastoma cells confirmed direct canavanine incorporation into nascent proteins under arginine-deprived conditions, with no sequence motif preference, demonstrating that canavanine acts as a stochastic arginine surrogate [2]. This property is unique among commonly used NOS-inhibiting arginine analogs (e.g., L-NAME, L-NMMA, ADMA), which are not substrates for aminoacyl-tRNA synthetases.

Protein misincorporation
Class-level
Canavanine incorporated into nascent proteins in sensitive organisms; confirmed in human glioblastoma cells by proteomics. Other arginine analogs (L-NAME, L-NMMA, ADMA) not substrates for tRNA synthetase.
Unique dual mechanism enables proteotoxic stress and UPR studies.
Incorporation ratio varies across species; class-level inference for comparator analogs.
canavanyl protein arginyl-tRNA synthetase misincorporation proteomics

DL-Canavanine (CAS 13269-28-8): Best Research and Industrial Application Scenarios Based on Comparative Evidence


Selective iNOS Inhibition in Sepsis and Inflammation Animal Models

DL-Canavanine is the rational choice for in vivo studies requiring iNOS inhibition without concurrent eNOS blockade. In murine and rat endotoxic shock models, L-canavanine (50–300 mg/kg i.p. or 100 mg/kg/h i.v.) reduced mortality and corrected hemodynamic and bioenergetic parameters, whereas equi-effective NOS-inhibitory doses of L-NAME caused liver damage and accelerated death, and L-NMMA only partially attenuated metabolic dysfunction [1][2]. Procurement should specify the free base (CAS 13269-28-8) or sulfate salt (CAS 2219-31-0) depending on solubility and formulation requirements.

Arginine Deprivation Combination Therapy in Pancreatic and Cervical Cancer Research

The 200-fold increase in canavanine potency when extracellular arginine is reduced from 0.4 mM to 0.4 μM (IC50 shift from ~2 mM to ~10 μM in MIA PaCa-2 cells) directly supports protocols combining canavanine with arginine-degrading enzymes (arginase or arginine deiminase) [1]. Furthermore, the very strong synergism with doxorubicin (37-fold IC50 reduction, CI 0.11) and cisplatin (180-fold IC50 reduction, CI 0.09) in HeLa cells [2] provides quantitative justification for procuring canavanine as a chemosensitizer in arginine-deprived cancer models, particularly those with high argininosuccinate synthase (ASS) expression.

Aberrant Protein Synthesis and Proteotoxic Stress Induction in Cellular Models

Unlike L-NAME, L-NMMA, or ADMA, canavanine is a substrate for arginyl-tRNA synthetase and is stochastically incorporated into nascent proteins in place of arginine, producing conformationally aberrant, dysfunctional polypeptides [1][2]. This property makes DL-canavanine uniquely suited for studies of unfolded protein response (UPR) activation, proteasome inhibition, or endoplasmic reticulum stress induction where a bona fide arginine surrogate is required. The racemic DL-form provides a cost-effective option for large-scale cell culture experiments where the L-enantiomer is the active species.

Enzymatic Studies of Arginine-Utilizing Enzymes: Substrate Profiling and Inhibitor Screening

The 5-fold higher Km of canavanine (38 mM) vs. arginine (7–8 mM) for jack bean arginase [1] provides a quantitative benchmark for enzyme kinetic studies, high-throughput screening of arginase inhibitors, and metabolic engineering of canavanine-resistant organisms. Researchers characterizing novel arginine-utilizing enzymes or developing canavanine-based biosensors should select DL-canavanine based on this well-defined Km differential rather than uncharacterized arginine analogs.

Application
Selection Property
Validation Focus
iNOS-selective studies in endotoxemia / inflammation models
iNOS isoform selectivity; eNOS sparing
Survival, hemodynamic, and bioenergetic endpoints (murine/rat models)
Arginine-deprivation synergy in tumor cell models
Arginine-dependent potency shift (IC50 modulation)
IC50 reduction under low arginine; combination index with DNA-damaging agents
Aberrant protein synthesis & proteotoxic stress research
arg-tRNA synthetase substrate incorporation
Protein misincorporation detection; UPR/ER stress pathway activation
Enzymatic profiling of arginine-utilizing enzymes
Defined Km differential vs. arginine
Arginase substrate kinetics; inhibitor screening assays
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